H-Pyr-His-Trp-Ser-Tyr-Gly-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

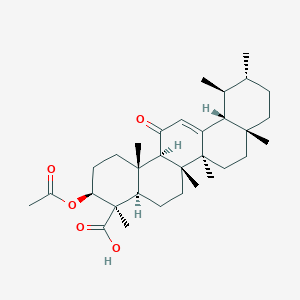

H-ピログルタミン酸-ヒスチジン-トリプトファン-セリン-チロシン-グリシン-OHは、ピログルタミン酸(Pyr)、ヒスチジン(His)、トリプトファン(Trp)、セリン(Ser)、チロシン(Tyr)、グリシン(Gly)の6つのアミノ酸で構成された合成ペプチドです。このペプチド配列は、その構造的および機能的特性により、さまざまな生化学および医学研究分野において重要です。

準備方法

合成経路と反応条件

H-ピログルタミン酸-ヒスチジン-トリプトファン-セリン-チロシン-グリシン-OHの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することを可能にします。プロセスには以下が含まれます。

カップリング: 各アミノ酸は、HBTUまたはDICなどの活性化剤を使用して、樹脂結合ペプチドにカップリングされます。

脱保護: アミノ酸の暫定的な保護基は、TFA(トリフルオロ酢酸)を使用して除去されます。

切断: 完了したペプチドは、樹脂から切断され、HPLC(高速液体クロマトグラフィー)を使用して精製されます。

工業的製造方法

H-ピログルタミン酸-ヒスチジン-トリプトファン-セリン-チロシン-グリシン-OHのようなペプチドの工業的製造では、SPPSプロセスを合理化する自動ペプチド合成機が頻繁に使用されます。これらの機械は、高精度かつ効率的に大規模合成を処理でき、一貫した品質と収量を確保します。

化学反応の分析

反応の種類

H-ピログルタミン酸-ヒスチジン-トリプトファン-セリン-チロシン-グリシン-OHは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。

酸化: チロシン残基は、ジチロシンまたはその他の酸化生成物に酸化される可能性があります。

還元: ジスルフィド結合が存在する場合、遊離チオールに還元される可能性があります。

置換: アミノ酸残基は、他の官能基で置換され、ペプチドの特性を改変することができます。

一般的な試薬と条件

酸化: 過酸化水素または過酸が、一般的に酸化剤として使用されます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)が、典型的な還元剤です。

置換: アシル化剤またはアルキル化剤などのさまざまな化学試薬が、置換反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チロシンの酸化は、ジチロシンの形成につながる可能性があり、ジスルフィド結合の還元は、遊離チオール基をもたらします。

科学的研究における応用

H-ピログルタミン酸-ヒスチジン-トリプトファン-セリン-チロシン-グリシン-OHは、科学的研究においてさまざまな用途があります。

化学: ペプチド合成および改変技術を研究するためのモデルペプチドとして使用されます。

生物学: タンパク質間相互作用および酵素基質特異性における役割について調査されています。

医学: 薬物送達ビヒクルまたはがん治療における治療薬としての潜在的な治療的用途について探求されています。

産業: ペプチドベースの材料とバイオセンサーの開発に活用されています。

科学的研究の応用

H-Pyr-His-Trp-Ser-Tyr-Gly-OH has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent in cancer treatment.

Industry: Utilized in the development of peptide-based materials and biosensors.

作用機序

H-ピログルタミン酸-ヒスチジン-トリプトファン-セリン-チロシン-グリシン-OHの作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。ペプチドは、水素結合、疎水性相互作用、静電相互作用を通じてこれらの標的に結合し、コンホメーション変化とそれに続く生物学的効果をもたらします。正確な経路と分子標的は、特定の用途と使用状況によって異なります。

類似化合物との比較

類似化合物

トリプトレリン: 前立腺がんの治療に用いられる、黄体形成ホルモン放出ホルモン(LHRH)の合成デカペプチドアナログ。

ゴセレリン: がんのホルモン療法に用いられる、別のLHRHアナログ。

リュープロレリン: ホルモン感受性がんの治療に用いられる、LHRHアゴニスト。

独自性

H-ピログルタミン酸-ヒスチジン-トリプトファン-セリン-チロシン-グリシン-OHは、その特定のアミノ酸配列により、独自の構造的および機能的特性を有しており、独特です。他の類似のペプチドとは異なり、独自の結合親和性と生物学的活性を示す可能性があり、特定の研究および治療的用途にとって価値のあるものとなっています。

特性

CAS番号 |

38482-70-1 |

|---|---|

分子式 |

C36H41N9O10 |

分子量 |

759.8 g/mol |

IUPAC名 |

2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C36H41N9O10/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1 |

InChIキー |

HBRSBSZURRWMML-ZIUUJSQJSA-N |

異性体SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |

正規SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)